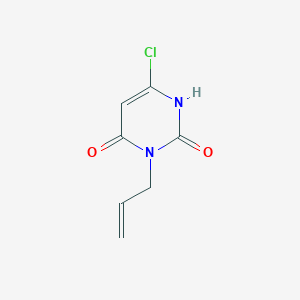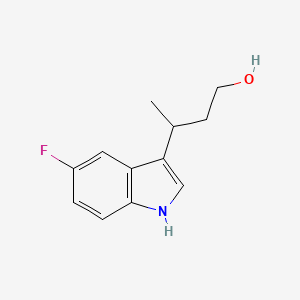
3-(5-fluoro-1H-indol-3-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Fluoro-1H-indol-3-yl)butan-1-ol is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring This compound features a fluorine atom at the 5-position of the indole ring and a butanol group at the 3-position
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. The reaction typically requires strong acids like hydrochloric acid or methanesulfonic acid and heating under reflux.
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is performed under mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Indole derivatives are often synthesized on an industrial scale using optimized versions of these synthetic routes. Large-scale reactions may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The butanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The indole nitrogen can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form an indoline derivative.
Substitution: The fluorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like sodium azide (NaN3), sodium cyanide (NaCN)
Major Products Formed:
Oxidation: 3-(5-Fluoro-1H-indol-3-yl)butanoic acid
Reduction: 3-(5-Fluoro-1H-indol-3-yl)butan-1-amine
Substitution: 3-(5-azido-1H-indol-3-yl)butan-1-ol, 3-(5-cyano-1H-indol-3-yl)butan-1-ol
科学研究应用
Medicine: Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antioxidant properties. This compound may be investigated for its therapeutic potential in treating various diseases.
Chemistry: Indole derivatives are used as intermediates in the synthesis of more complex organic molecules. They are also studied for their role in catalysis and organic reactions.
Biology: Indole derivatives are involved in biological processes such as enzyme inhibition and receptor binding. They are used in research to understand these processes better.
Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals. They are also used in the development of new materials and technologies.
作用机制
The mechanism by which 3-(5-Fluoro-1H-indol-3-yl)butan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism would need to be elucidated through detailed biochemical studies.
相似化合物的比较
3-(5-Methoxy-1H-indol-3-yl)butan-1-ol: Similar structure with a methoxy group instead of fluorine.
3-(5-Bromo-1H-indol-3-yl)butan-1-ol: Similar structure with a bromine atom instead of fluorine.
3-(5-Chloro-1H-indol-3-yl)butan-1-ol: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: 3-(5-Fluoro-1H-indol-3-yl)butan-1-ol is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
属性
分子式 |
C12H14FNO |
|---|---|
分子量 |
207.24 g/mol |
IUPAC 名称 |
3-(5-fluoro-1H-indol-3-yl)butan-1-ol |
InChI |
InChI=1S/C12H14FNO/c1-8(4-5-15)11-7-14-12-3-2-9(13)6-10(11)12/h2-3,6-8,14-15H,4-5H2,1H3 |
InChI 键 |
XCIQOOUTIADGKO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCO)C1=CNC2=C1C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


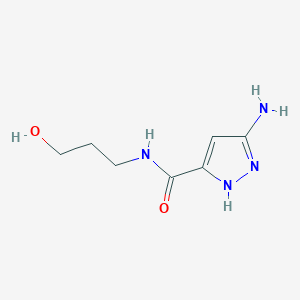
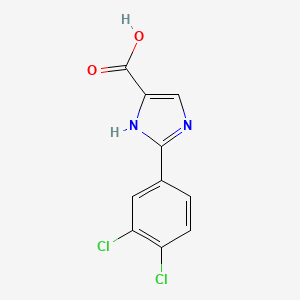
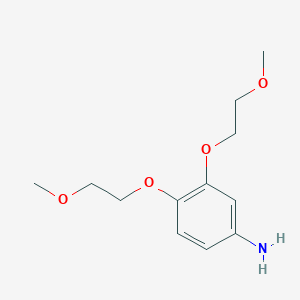
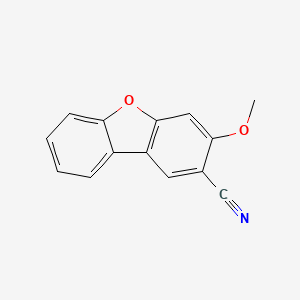

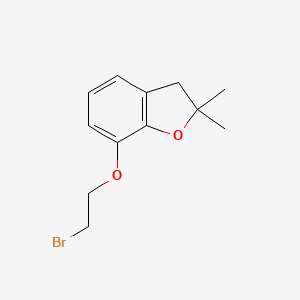
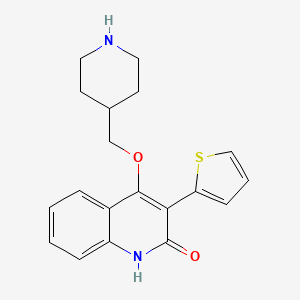
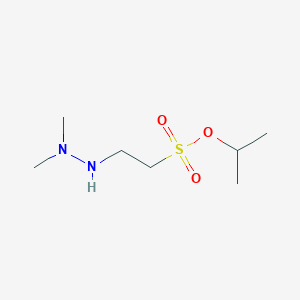
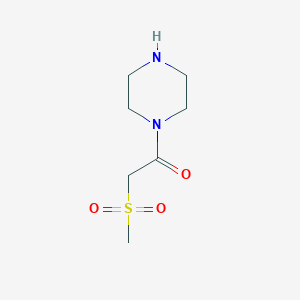
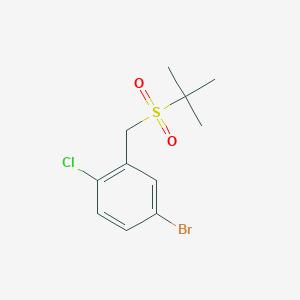
![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)
